4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
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Overview
Description
4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents, due to their ability to intercalate with DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of a bromine atom to the acridine core.
Methoxylation: Addition of methoxy groups to specific positions on the acridine ring.
Methylation: Introduction of a methyl group to the nitrogen atom in the acridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield acridine quinones, while substitution could produce various substituted acridine derivatives.
Scientific Research Applications
4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules such as DNA and proteins.
Medicine: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Industry: Use in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action for compounds like 4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one often involves intercalation with DNA, disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved would include DNA, topoisomerases, and other enzymes critical for DNA metabolism.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Uniqueness
4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
88901-76-2 |
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Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
4-bromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14BrNO3/c1-18-10-7-5-4-6-9(10)16(19)13-11(20-2)8-12(21-3)14(17)15(13)18/h4-8H,1-3H3 |
InChI Key |
MQTJUMDPEHKHNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3OC)OC)Br |
Origin of Product |
United States |
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